4-Boc-Aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

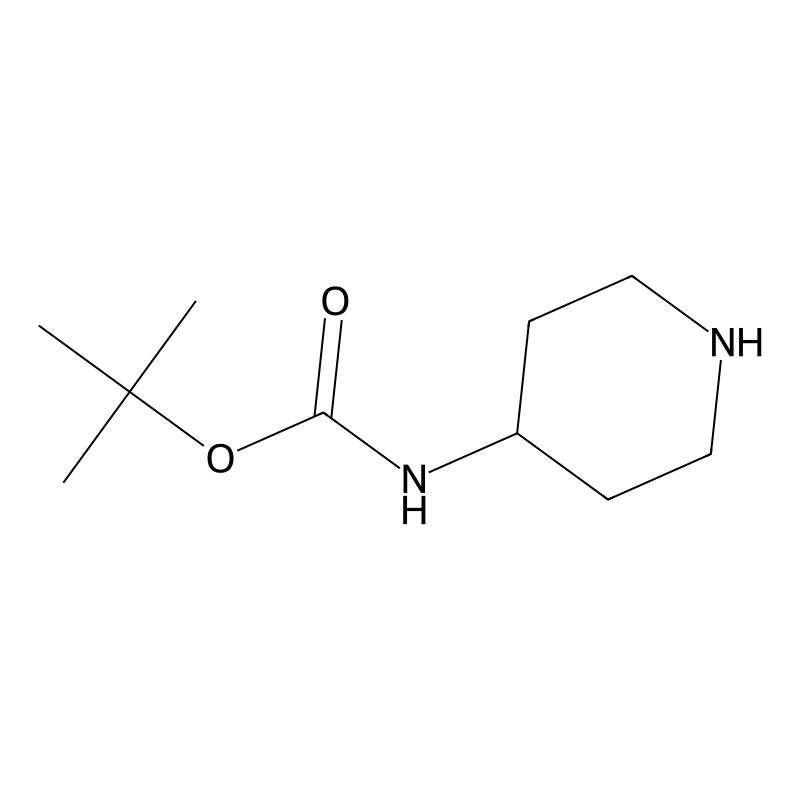

4-Boc-Aminopiperidine (CAS 73874-95-0), also known as 4-(N-Boc-amino)piperidine, is a highly versatile, mono-protected diamine building block essential for the precise construction of complex nitrogen-containing therapeutics and advanced materials. Structurally, it features a free secondary amine within the piperidine ring and a primary amine at the 4-position that is masked by a tert-butoxycarbonyl (Boc) protecting group [1]. This specific regiochemistry allows buyers to perform selective nucleophilic functionalizations—such as reductive aminations, SN2 alkylations, or Buchwald-Hartwig cross-couplings—exclusively at the piperidine nitrogen . By effectively neutralizing the nucleophilicity of the primary amine, this compound serves as a critical procurement choice for synthetic workflows requiring strict chemocontrol, high-throughput library generation, and orthogonal deprotection strategies.

Generic substitution with unprotected 4-aminopiperidine or its regioisomer, 1-Boc-4-aminopiperidine, fundamentally compromises synthetic efficiency and target viability. Unprotected 4-aminopiperidine possesses two highly reactive nitrogen centers; attempting to functionalize it directly results in statistical mixtures of N1-alkylated, N4-alkylated, and bis-alkylated products, necessitating severe chromatographic penalties and destroying process yields [1]. Conversely, substituting with 1-Boc-4-aminopiperidine (where the ring nitrogen is protected) is synthetically useless if the procurement intent is to attach the piperidine core to a primary scaffold prior to functionalizing the 4-position [2]. Therefore, 4-Boc-Aminopiperidine is non-interchangeable for workflows demanding immediate N1-scaffold integration followed by late-stage N4-derivatization.

Regioselective Scaffold Attachment vs. Unprotected Baselines

When executing reductive amination or alkylation to attach the piperidine ring to a core scaffold, 4-Boc-Aminopiperidine ensures exclusive reaction at the N1 position. In high-throughput library synthesis, utilizing this Boc-protected building block enables multi-step sequences (amination, deprotection, and subsequent acylation) with average overall yields of ~70% across diverse arrays [1]. In contrast, utilizing unprotected 4-aminopiperidine yields complex mixtures of regioisomers, often dropping the isolated yield of the desired mono-adduct below 40% and requiring extensive purification.

| Evidence Dimension | Regioselective multi-step yield |

| Target Compound Data | ~70% overall yield across 3-step library synthesis |

| Comparator Or Baseline | Unprotected 4-aminopiperidine (<40% isolated yield due to mixed alkylation) |

| Quantified Difference | 30%+ absolute yield improvement with near-complete regioselectivity |

| Conditions | Reductive amination / automated library synthesis sequences |

Eliminates the need for costly, time-consuming chromatographic separations of regioisomers in scale-up and library generation.

Crystalline Stability vs. Hygroscopic Degradation

For industrial scale-up and automated weighing, the physical state of a building block dictates its processability. 4-Boc-Aminopiperidine is a stable, crystalline solid with a melting point of 162–166 °C that is highly soluble in standard organic solvents (e.g., ~30 mg/mL in chloroform) [1]. Unprotected 4-aminopiperidine is typically a hygroscopic liquid or low-melting solid that rapidly absorbs atmospheric moisture and carbon dioxide to form insoluble carbonates. The Boc-protected variant allows for precise stoichiometric weighing without the strict requirement of an inert glovebox environment.

| Evidence Dimension | Physical state and handling stability |

| Target Compound Data | Stable crystalline solid (mp 162–166 °C), no rapid CO2 absorption |

| Comparator Or Baseline | Unprotected 4-aminopiperidine (hygroscopic liquid/solid, rapid carbonate formation) |

| Quantified Difference | Significant extension of benchtop shelf-life and weighing precision |

| Conditions | Ambient laboratory storage and automated weighing |

Guarantees reproducible stoichiometry and extends shelf-life, which is critical for automated parallel synthesis and bulk procurement.

Deprotection Compatibility vs. Cbz-Protected Analogs

In the synthesis of highly functionalized APIs, the choice of protecting group dictates downstream compatibility. The Boc group on 4-Boc-Aminopiperidine is quantitatively cleaved using mild acidic conditions (e.g., TFA or HCl in dioxane), liberating the primary amine while generating easily removed gaseous byproducts [1]. If a buyer were to substitute a Cbz-protected analog, deprotection would require catalytic hydrogenation, which destroys reducible functional groups such as alkenes, alkynes, or nitroaromatics present elsewhere in the molecule.

| Evidence Dimension | Functional group tolerance during deprotection |

| Target Compound Data | 100% tolerance of reducible groups (acidic cleavage) |

| Comparator Or Baseline | Cbz-protected analog (0% tolerance of reducible groups due to hydrogenation) |

| Quantified Difference | Absolute preservation of reducible moieties during late-stage deprotection |

| Conditions | Late-stage primary amine deprotection in complex API synthesis |

Enables the use of this building block in synthetic routes containing easily reduced moieties, preventing catastrophic late-stage yield loss.

Synthesis of GPCR Ligands and Receptor Antagonists

Directly leveraging its N1-chemoselectivity, this compound is heavily procured for the development of M1 muscarinic receptor agonists and CCR5 antagonists, where the piperidine N1 must be cleanly attached to an aryl or alkyl core before the N4 position is functionalized with specific amides [REFS-1, REFS-2].

Automated High-Throughput Library Generation

The solid, stable crystalline nature of 4-Boc-Aminopiperidine, combined with its perfect chemoselectivity, makes it an ideal stock building block for parallel reductive amination arrays in drug discovery, avoiding the handling issues of hygroscopic unprotected diamines [1].

Late-Stage Derivatization of Reducible Scaffolds

Procured specifically for synthetic routes where the target molecule contains sensitive alkenes, alkynes, or nitro groups. The Boc group can be removed under mild acidic conditions without the risk of over-reduction associated with Cbz-protected alternatives[2].

References

- [2] Bridges et al. 'Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System.' ACS Chem. Neurosci. 2012, 3, 8, 636–646.

- [3] Greene, T. W., & Wuts, P. G. M. 'Protective Groups in Organic Synthesis.' 4th Edition, John Wiley & Sons, 2006.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types